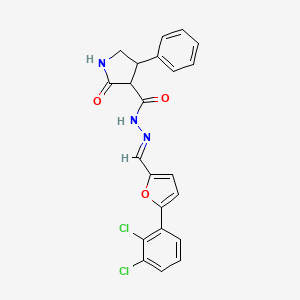
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It also modulates the immune response and reduces inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It also inhibits the activity of certain enzymes and proteins that are involved in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide in lab experiments is that it has shown promising results in the treatment of various diseases. It is also relatively easy to synthesize, which makes it readily available for researchers. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide. One of the areas of interest is the development of more potent derivatives of the compound. Another area of interest is the optimization of the synthesis method to make it more efficient. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has shown promising results in the treatment of various diseases and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 3-(benzo[d]thiophen-3-yl)propanoic acid with ethyl 4-cyanooxan-4-ylacetate in the presence of a coupling reagent. The resulting intermediate is then treated with an acid to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively used in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-12-18(7-9-23-10-8-18)20-17(22)6-5-15(21)14-11-24-16-4-2-1-3-13(14)16/h1-4,11H,5-10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKOUDVOJBMQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(4-cyanooxan-4-yl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)
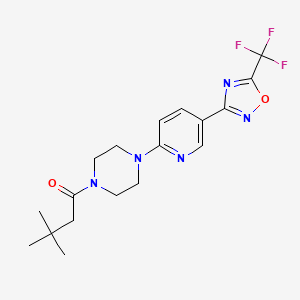
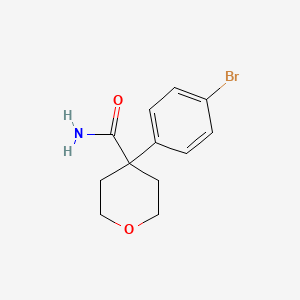

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)
![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)
![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)
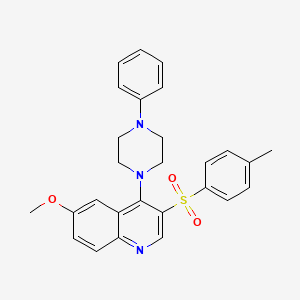
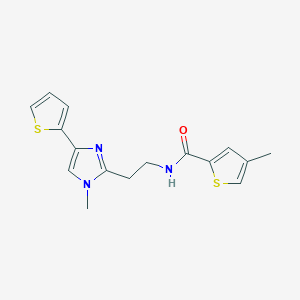
![Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)

